molecular formula C25H22N2O2 B7687466 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

Numéro de catalogue B7687466
Poids moléculaire: 382.5 g/mol
Clé InChI: PXCSOXAOBKTVDR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as HMN-214, is a synthetic small molecule that has been developed as a potential anticancer agent. It belongs to the class of compounds known as quinoline-based inhibitors of poly(ADP-ribose) polymerase (PARP).

Mécanisme D'action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the inhibition of PARP, which leads to the accumulation of DNA damage and ultimately results in cancer cell death. PARP inhibitors like N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide are particularly effective in cancers with defects in DNA repair pathways, such as BRCA-mutated breast and ovarian cancers.
Biochemical and physiological effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been shown to have potent anticancer activity in preclinical studies, both as a single agent and in combination with other therapies. It has also been found to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is its selective inhibition of PARP, which minimizes off-target effects and toxicity. However, its efficacy may be limited to cancers with specific DNA repair defects, and resistance to PARP inhibitors can develop over time.

Orientations Futures

Future research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide could focus on optimizing its efficacy in specific cancer types, identifying biomarkers of response, and developing strategies to overcome resistance. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide could be studied in combination with other targeted therapies or immunotherapies to enhance its anticancer activity.

Méthodes De Synthèse

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves several steps, including the condensation of 2-hydroxy-8-methylquinoline with m-tolylamine to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The synthesis has been optimized to achieve high yields and purity.

Applications De Recherche Scientifique

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively inhibit PARP, an enzyme that plays a key role in DNA repair. By inhibiting PARP, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can enhance the effectiveness of DNA-damaging agents such as chemotherapy and radiation therapy, leading to increased cancer cell death.

Propriétés

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-8-6-13-22(14-17)27(25(29)19-10-4-3-5-11-19)16-21-15-20-12-7-9-18(2)23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCSOXAOBKTVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.